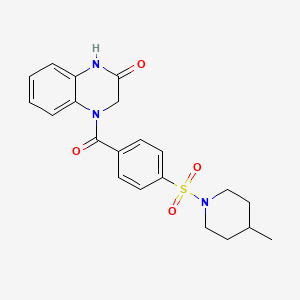

4-(4-((4-methylpiperidin-1-yl)sulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one

Description

Properties

IUPAC Name |

4-[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]-1,3-dihydroquinoxalin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O4S/c1-15-10-12-23(13-11-15)29(27,28)17-8-6-16(7-9-17)21(26)24-14-20(25)22-18-4-2-3-5-19(18)24/h2-9,15H,10-14H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAUHKXCMSMLQFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CC(=O)NC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((4-methylpiperidin-1-yl)sulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves multiple steps, starting with the preparation of the quinoxaline core This can be achieved through the condensation of an o-phenylenediamine with a diketone

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-(4-((4-methylpiperidin-1-yl)sulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 4-(4-((4-methylpiperidin-1-yl)sulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves multi-step reactions that integrate the sulfonamide group with quinoxaline derivatives. The characterization of this compound is often performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography to confirm its structure and purity.

Biological Activities

Antimicrobial Properties

Research indicates that derivatives of quinoxaline compounds exhibit significant antimicrobial activity. For instance, studies have shown that related compounds can inhibit the growth of various bacteria, including Mycobacterium smegmatis and Pseudomonas aeruginosa . The presence of the sulfonamide moiety is believed to enhance these antimicrobial effects.

Anticancer Potential

Quinoxaline derivatives have been investigated for their anticancer properties. In particular, compounds similar to this compound have been tested against several cancer cell lines. For example, studies involving molecular hybrids containing quinoxaline structures demonstrated cytotoxic effects against human cancer cell lines such as HCT-116 and MCF-7 . These findings suggest that modifications in the chemical structure can lead to enhanced anticancer activity.

Therapeutic Applications

Neurological Disorders

Given the structural features of this compound, there is potential for its application in treating neurological disorders. The piperidine ring may interact with neurotransmitter systems, offering pathways for developing treatments for conditions like anxiety or depression.

Anti-inflammatory Effects

Compounds containing sulfonamide groups are known for their anti-inflammatory properties. Research into related compounds has shown promise in reducing inflammation markers in vitro and in vivo . This suggests that this compound could also be explored for its anti-inflammatory applications.

Case Studies

Mechanism of Action

The mechanism of action of 4-(4-((4-methylpiperidin-1-yl)sulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can modulate various biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Structural and Functional Analogues

Key derivatives of the 3,4-dihydroquinoxalin-2(1H)-one scaffold and their biological activities are summarized below:

Table 1: Comparative Analysis of 3,4-Dihydroquinoxalin-2(1H)-one Derivatives

Mechanistic and Substituent Effects

- Antitumor Activity : Quinazolin-4-yl derivatives (e.g., 6l, 6d, 6e) act as tubulin-binding vascular disrupting agents (VDAs), inducing G2/M arrest . The target compound’s sulfonyl benzoyl group may similarly disrupt microtubule dynamics but with enhanced pharmacokinetics due to the 4-methylpiperidine moiety.

- sGC Agonism : Derivatives with dicarboxylic or optimized substituents (e.g., C6/C7 modifications) activate soluble guanylate cyclase (sGC), a mechanism distinct from VDAs . The target compound’s sulfonyl group may preclude sGC activity, highlighting substituent-driven target specificity.

- Physicochemical Properties : Substituents like the 4-methylpiperidine sulfonyl group in the target compound could improve membrane permeability or metabolic stability compared to less polar analogs (e.g., 4-benzyl derivatives) .

Key Differences and Advantages

- Tubulin vs. sGC Targeting : Unlike sGC agonists (e.g., dicarboxylic derivatives), the target compound’s structure aligns more closely with VDAs, suggesting antitumor efficacy via vasculature disruption rather than cyclic nucleotide signaling .

- Bioactivity Spectrum : While benzylsulfanyl acetyl derivatives exhibit antibacterial activity , the target compound’s bioactivity is likely confined to oncology applications due to its structural resemblance to VDAs.

Biological Activity

The compound 4-(4-((4-methylpiperidin-1-yl)sulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one , with CAS number 952835-61-9 , is a derivative of dihydroquinoxalinone that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, supported by various studies and experimental findings.

The molecular structure of the compound is defined by the formula and a molecular weight of 413.5 g/mol . The sulfonamide group attached to the piperidine ring is significant for its biological activity, particularly in drug design.

Antibacterial Activity

A study published in Der Pharma Chemica evaluated the antibacterial properties of various 3,4-dihydroquinoxalin-2(1H)-one derivatives. The results indicated that several compounds exhibited good to moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, the compound was tested against strains such as Staphylococcus aureus and Escherichia coli, showing promising results in terms of zone of inhibition (Table 1) .

Table 1: Antibacterial Activity of Dihydroquinoxalinone Derivatives

| Compound | E. coli (mm) | P. aeruginosa (mm) | S. aureus (mm) | S. pyogenes (mm) |

|---|---|---|---|---|

| 5a | 18 | 20 | 15 | 17 |

| 5b | 19 | 18 | 16 | 16 |

| Target Compound | TBD | TBD | TBD | TBD |

Note: mm = millimeters; TBD = To Be Determined based on further studies.

Antifungal Activity

In addition to antibacterial effects, some derivatives of quinoxalinones have shown antifungal properties. For example, related compounds were tested against various phytopathogenic fungi and demonstrated varying degrees of efficacy . While specific data on the target compound's antifungal activity remains limited, its structural similarities to active derivatives suggest potential effectiveness.

Anticancer Activity

The anticancer potential of quinoxalinone derivatives has been documented in several studies. Compounds with similar structures have been reported to induce apoptosis in cancer cell lines through various mechanisms . The incorporation of the piperidine moiety may enhance this activity by improving solubility and bioavailability.

Case Study: Mechanistic Insights

A specific study investigated the mechanism by which similar compounds exerted their anticancer effects. It was found that they could inhibit cell proliferation and induce cell cycle arrest in cancer cells, suggesting a multifaceted approach to cancer treatment . The target compound’s structure may allow it to engage similar pathways.

Q & A

Q. What are the standard synthetic protocols for preparing 4-(4-((4-methylpiperidin-1-yl)sulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one and its derivatives?

The synthesis typically involves multi-step reactions, including sulfonylation, benzoylation, and cyclization. For example:

- Sulfonylation : Reacting 4-methylpiperidine with a sulfonyl chloride derivative (e.g., 4-chlorosulfonylbenzoyl chloride) in anhydrous dichloromethane under nitrogen, followed by purification via column chromatography .

- Benzoylation : Coupling the sulfonylated intermediate with a dihydroquinoxalinone scaffold using a base like K₂CO₃ in refluxing isopropanol (i-PrOH) .

- Microwave-assisted synthesis : Optimizing reaction time and yield by employing microwave irradiation (e.g., 120°C, 30 minutes) for cyclization steps .

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and scaffold integrity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .

- Melting Point Analysis : To assess purity and consistency across batches .

- HPLC : For quantifying purity (>95%) and monitoring reaction progress .

Advanced Research Questions

Q. How do structural modifications to the quinoxalinone or piperidine moieties impact antitumor activity?

- Quinazoline Ring Substitutions : Introducing electron-withdrawing groups (e.g., chloro or cyano) at the 2-position enhances tubulin-binding affinity, as shown by GI₅₀ values <2 nM in NCI-60 cell lines .

- Piperidine Modifications : Replacing 4-methylpiperidine with bulkier groups (e.g., 4-sec-butyl) improves metabolic stability but may reduce solubility .

- Methodology : Perform systematic SAR studies using in vitro antiproliferative assays (e.g., MTT) and molecular docking to validate interactions with tubulin’s colchicine-binding site .

Q. What mechanistic insights explain the compound’s tumor-vascular disrupting activity?

- Tubulin Binding : The compound disrupts microtubule dynamics by binding to β-tubulin’s colchicine site, validated via competitive assays with [³H]colchicine .

- Vascular Effects : In vivo immunohistochemistry (IHC) of xenograft tumors shows reduced CD31+ endothelial cells, indicating vascular collapse .

- Apoptosis Induction : Western blotting reveals caspase-3/7 activation and PARP cleavage in treated tumor tissues .

Q. How should researchers address contradictory data in antiproliferative assays across different cell lines?

- Assay Standardization : Use consistent cell passage numbers, serum concentrations, and incubation times.

- Orthogonal Validation : Confirm results via clonogenic assays, flow cytometry (for cell cycle arrest), and 3D tumor spheroid models .

- Data Normalization : Normalize GI₅₀ values to internal controls (e.g., paclitaxel) to account for inter-assay variability .

Q. What in vivo models are suitable for evaluating this compound’s efficacy and toxicity?

- Xenograft Models : Subcutaneous implantation of human cancer cells (e.g., MDA-MB-231) in immunocompromised mice, with dosing at 1–10 mg/kg via intraperitoneal injection .

- Toxicity Metrics : Monitor body weight, organ histopathology (liver/kidney), and serum biomarkers (ALT, creatinine) .

- Pharmacokinetics : Conduct LC-MS/MS to measure plasma half-life and tissue distribution .

Q. How can researchers optimize the compound’s drug-like properties?

- Solubility : Use shake-flask methods with PBS (pH 7.4) and co-solvents (e.g., DMSO ≤1%) to balance lipophilicity (logP ~3.5) .

- Metabolic Stability : Test hepatic microsomal clearance (human/mouse) and identify metabolically labile sites via LC-MS metabolite profiling .

- Formulation : Develop nanoparticle or liposomal carriers to enhance bioavailability .

Methodological Guidance

Q. What computational tools are recommended for studying this compound’s interactions with tubulin?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.